A Technical Guide to 2-Amino-4-(pentafluorosulfanyl)phenol: Synthesis, Properties, and Applications in Modern Drug Discovery
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-Amino-4-(pentafluorosulfanyl)phenol (CAS Number: 1159512-27-2). We will delve into the...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-Amino-4-(pentafluorosulfanyl)phenol (CAS Number: 1159512-27-2). We will delve into the unique properties conferred by the pentafluorosulfanyl (SF5) group, detailed synthetic methodologies, physicochemical characteristics, potential applications in medicinal chemistry, and essential safety and handling protocols. This guide is intended to serve as a valuable resource for leveraging this emerging building block in the design of next-generation therapeutics.
The Emergence of the Pentafluorosulfanyl Moiety in Medicinal Chemistry
The pentafluorosulfanyl (SF5) group has garnered significant attention in recent years as a "super-trifluoromethyl" bioisostere, offering a unique combination of properties that can profoundly influence the biological activity and pharmacokinetic profile of a drug candidate.[1][2][3] Its introduction into organic molecules, particularly aromatic systems, can lead to significant improvements in metabolic stability, lipophilicity, and binding affinity.[1][4]
The SF5 group is a highly electronegative and sterically demanding substituent with a square pyramidal geometry.[5][6] This unique three-dimensional structure can facilitate novel interactions with biological targets. Furthermore, the exceptional stability of the sulfur-fluorine bonds imparts a high degree of resistance to metabolic degradation, a critical attribute for enhancing the in vivo half-life of a therapeutic agent.[1][3]
Key Advantages of the SF5 Group:
Enhanced Metabolic Stability: The robust nature of the SF5 group can protect a drug molecule from enzymatic degradation, leading to improved pharmacokinetic profiles.[1][4]
Modulation of Physicochemical Properties: The high lipophilicity of the SF5 group can enhance membrane permeability and oral bioavailability.[1][3]
Increased Binding Affinity: The unique electronic and steric properties of the SF5 moiety can lead to stronger and more specific interactions with target proteins.[4]
Unique Steric Profile: The octahedral geometry of the SF5 group provides a distinct three-dimensional scaffold for drug design compared to more traditional substituents like the trifluoromethyl (CF3) or tert-butyl groups.[6]
Synthesis of 2-Amino-4-(pentafluorosulfanyl)phenol
The synthesis of pentafluorosulfanylated phenols and aminophenols has historically been challenging.[5] However, recent advancements have provided more straightforward and efficient routes. A notable method involves a highly regioselective [4 + 2] Diels-Alder cycloaddition reaction between SF5-alkynes and activated dienes.[7][8] This approach allows for a convergent and efficient synthesis of these valuable building blocks.
The general synthetic strategy to obtain 2-amino-4-(pentafluorosulfanyl)phenol and its derivatives is outlined below.
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis of 2-Amino-4-(pentafluorosulfanyl)phenol
Abstract
The pentafluorosulfanyl (SF₅) group has emerged as a critical substituent in modern chemistry, offering a unique combination of properties that often surpass those of the more conventional trifluoromethyl (CF₃) group.[1] Its strong electron-withdrawing nature, high thermal and chemical stability, and significant lipophilicity make it a "super-trifluoromethyl" group, highly desirable in the design of pharmaceuticals, agrochemicals, and advanced materials.[2][3] This guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to 2-Amino-4-(pentafluorosulfanyl)phenol, a versatile building block poised for broad application. We will dissect the strategic considerations behind each synthetic step, providing detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Strategic Imperative: The Value of the SF₅ Moiety
The utility of the SF₅ group is expanding rapidly as synthetic methodologies become more accessible.[4] Compared to the CF₃ group, the SF₅ moiety exhibits enhanced electronegativity, a larger steric profile, and greater hydrolytic stability. These attributes can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, making SF₅-containing compounds highly sought after in drug discovery.[5] 2-Amino-4-(pentafluorosulfanyl)phenol, incorporating a phenol and an aniline moiety, represents a trifunctional building block with significant potential for constructing complex molecular architectures.
Retrosynthetic Analysis and Strategic Pathway Selection
A logical and efficient synthesis is paramount. Our retrosynthetic analysis identifies 4-(pentafluorosulfanyl)phenol as a key starting material. This precursor is readily accessible and allows for a direct and regioselective functionalization of the aromatic ring. The proposed forward synthesis follows a classical, reliable three-step sequence:
Diazotization & Hydrolysis: Conversion of the commercially available 4-(pentafluorosulfanyl)aniline to 4-(pentafluorosulfanyl)phenol.
Regioselective Electrophilic Nitration: Introduction of a nitro group at the C2 position, ortho to the directing hydroxyl group.
Chemoselective Reduction: Reduction of the nitro group to the target primary amine.
This pathway is designed for high yields, regiochemical control, and operational simplicity.
Figure 1: Retrosynthetic analysis of the target molecule.
Synthesis and Mechanistic Deep Dive
Step 1: Preparation of 4-(Pentafluorosulfanyl)phenol
The synthesis begins with the conversion of 4-(pentafluorosulfanyl)aniline to its corresponding diazonium salt, which is subsequently hydrolyzed to the phenol. This is a well-established and reliable transformation.
Causality and Control: The reaction is conducted at low temperatures (0-5 °C) because aromatic diazonium salts are unstable and can decompose, potentially violently, upon warming.[6] The aniline is first dissolved in a strong mineral acid like HCl to form the anilinium salt, which then reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂).[7][8] The subsequent hydrolysis step involves heating the diazonium salt solution, often in the presence of a copper catalyst or simply in aqueous acid, to replace the diazonium group with a hydroxyl group.[9]
Experimental Protocol: Diazotization and Hydrolysis
To a stirred solution of 4-(pentafluorosulfanyl)aniline (1.0 eq) in 3M sulfuric acid (5 mL per 1 g of aniline) at 0-5 °C, add a solution of sodium nitrite (1.05 eq) in cold water dropwise, maintaining the temperature below 5 °C.
Stir the resulting solution for 30 minutes at 0-5 °C.
In a separate flask, bring a solution of 20% v/v sulfuric acid to a vigorous boil.
Add the cold diazonium salt solution dropwise to the boiling acid. Vigorous evolution of nitrogen gas will be observed.
After the addition is complete, continue to boil the mixture for 15 minutes to ensure complete hydrolysis.
Cool the reaction mixture to room temperature and extract the product with diethyl ether (3x).
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-(pentafluorosulfanyl)phenol.
Step 2: Regioselective Nitration of 4-(Pentafluorosulfanyl)phenol
This step is the cornerstone of the synthesis, where regioselectivity is critical. We introduce a nitro group onto the aromatic ring via electrophilic aromatic substitution.
Causality and Control: The regiochemical outcome is dictated by the directing effects of the two substituents on the ring.
Hydroxyl (-OH) group: A powerful activating, ortho, para-director due to its ability to donate electron density into the ring via resonance.
Pentafluorosulfanyl (-SF₅) group: A very strong electron-withdrawing group, making it a deactivating, meta-director.[10][11]
The position ortho to the hydroxyl group (C2) is also meta to the SF₅ group. Both directing effects therefore reinforce the substitution at this position. The strong activating effect of the hydroxyl group overcomes the deactivation by the SF₅ group, allowing the reaction to proceed under standard nitrating conditions (e.g., nitric acid in sulfuric acid).
Figure 2: Workflow for the electrophilic nitration step.
Experimental Protocol: Nitration
To a stirred solution of concentrated sulfuric acid at 0 °C, add 4-(pentafluorosulfanyl)phenol (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
Cool the mixture back to 0 °C.
Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v) dropwise, maintaining the internal temperature at 0-5 °C.
After the addition is complete, stir the reaction at 0-5 °C for 1 hour.
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
Dry the solid product, 2-Nitro-4-(pentafluorosulfanyl)phenol, under vacuum. Further purification can be achieved by recrystallization if necessary.
Step 3: Chemoselective Reduction to 2-Amino-4-(pentafluorosulfanyl)phenol
The final step involves the reduction of the nitro group to a primary amine. The key is to achieve this transformation without affecting the phenol, the SF₅ group, or the aromatic ring.
Causality and Control: Several methods are effective for nitro group reduction. Catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst) is a clean and efficient method. Alternatively, metal-acid systems like tin (Sn) or iron (Fe) in hydrochloric acid (HCl) are classic and robust choices. A published method for a similar transformation on a related substrate utilized hydrogen in the presence of Raney nickel, demonstrating the feasibility of this approach for SF₅-containing compounds.[12] We will detail the catalytic hydrogenation protocol for its high efficiency and cleaner workup.
Experimental Protocol: Reduction
In a hydrogenation vessel, dissolve 2-Nitro-4-(pentafluorosulfanyl)phenol (1.0 eq) in ethanol or ethyl acetate.
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol % by weight).
Seal the vessel and purge with nitrogen, then introduce hydrogen gas (typically to a pressure of 3-4 bar or 50 psi).
Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
Concentrate the filtrate under reduced pressure to yield the crude product.
Purify the product by column chromatography or recrystallization to obtain pure 2-Amino-4-(pentafluorosulfanyl)phenol.
Data Summary
Step
Starting Material
Key Reagents
Solvent
Temp (°C)
Typical Yield (%)
1
4-(SF₅)aniline
NaNO₂, H₂SO₄
Water
0-5 then >100
75-85
2
4-(SF₅)phenol
HNO₃, H₂SO₄
H₂SO₄
0-5
85-95
3
2-Nitro-4-(SF₅)phenol
H₂, 10% Pd/C
Ethanol
25
>90
Safety and Handling
Nitration: The use of concentrated nitric and sulfuric acids requires extreme caution. These are highly corrosive. Nitration reactions can be highly exothermic and must be performed with strict temperature control to avoid runaway reactions.
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The palladium catalyst can be pyrophoric upon exposure to air after the reaction. The catalyst should be filtered carefully and kept wet.
All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
Conclusion
The is achieved through a robust and logical three-step sequence starting from 4-(pentafluorosulfanyl)aniline. The pathway leverages well-understood, high-yielding reactions, with the key nitration step's regioselectivity being expertly controlled by the competing and reinforcing electronic effects of the hydroxyl and pentafluorosulfanyl substituents. The resulting trifunctional molecule is a valuable platform for the development of novel pharmaceuticals, agrochemicals, and materials, where the unique properties of the SF₅ group can be fully exploited.
References
CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl)
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles | ACS Organic & Inorganic Au - ACS Publications. (URL: [Link])
Vida, N., Pastýříková, T., Klepetářová, B., & Beier, P. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. The Journal of Organic Chemistry, 79(18), 8906–8911. (URL: [Link])
ChemInform Abstract: Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds - ResearchGate. (URL: [Link])
Straightforward Pentafluorosulfanylation for Molecular Design - ChemRxiv. (URL: [Link])
Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry, 212, 166-170. (URL: [Link])
(PDF) Synthesis of meta-functionalized phenols and anilines - ResearchGate. (URL: [Link])
Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction | ACS Organic & Inorganic Au. (URL: [Link])
Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF 5 ) containing aromatic amino acids. Journal of Fluorine Chemistry, 212, 166-170. (URL: [Link])
Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines | Request PDF - ResearchGate. (URL: [Link])
Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - NIH. (URL: [Link])
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC - PubMed Central. (URL: [Link])
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - ResearchGate. (URL: [Link])
Vida, N., et al. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. The Journal of Organic Chemistry, 79(18), 8906-8911. (URL: [Link])
Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192-197. (URL: [Link])
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - ResearchGate. (URL: [Link])
Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
Preparation of SF5 Aromatics by Vicarious Nucleophilic Substitution Reactions of Nitro(pentafluorosulfanyl)benzenes with Carbanions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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4-(Pentafluorosulfanyl)benzenediazonium Tetrafluoroborate: A Versatile Launch Pad for the Synthesis of Aromatic SF 5 Compounds via Cross Coupling, Azo Coupling, Homocoupling, Dediazoniation, and Click Chemistry - ResearchGate. (URL: [Link])
The Emergence of 2-Amino-4-(pentafluorosulfanyl)phenol Analogues in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful to...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Among these, the pentafluorosulfanyl (SF₅) group has garnered significant attention as a "super-trifluoromethyl" bioisostere, prized for its unique combination of high electronegativity, metabolic stability, and steric bulk. This technical guide provides an in-depth exploration of a promising class of SF₅-containing compounds: 2-amino-4-(pentafluorosulfanyl)phenol and its structural analogues. We will delve into the synthetic strategies for accessing this core scaffold, with a particular focus on modern cycloaddition and cross-coupling methodologies. Furthermore, this guide will outline detailed protocols for the synthesis and subsequent in vitro evaluation of these compounds, providing a framework for researchers to explore their therapeutic potential in areas such as oncology, neuroprotection, and anti-inflammatory applications.
The Pentafluorosulfanyl Group: A Privileged Moiety in Medicinal Chemistry
The pentafluorosulfanyl (SF₅) group has emerged as a valuable substituent in drug design, often serving as a bioisosteric replacement for more common groups like trifluoromethyl (CF₃), tert-butyl, halogens, or nitro moieties.[1][2] Its unique electronic and steric properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.
Key Physicochemical Properties of the SF₅ Group:
Property
Description
Impact on Drug Design
High Electronegativity
The five fluorine atoms create a strong electron-withdrawing effect, influencing the acidity/basicity of nearby functional groups and modulating intramolecular interactions.
Can alter pKa, influencing solubility and receptor binding.
Metabolic Stability
The sulfur-fluorine bonds are exceptionally strong, rendering the SF₅ group highly resistant to metabolic degradation.[3]
Can significantly increase a drug candidate's half-life and bioavailability.[3]
Steric Bulk
The octahedral geometry of the SF₅ group provides a unique three-dimensional profile that can be exploited to probe and optimize interactions with biological targets.
Can enhance binding affinity and selectivity by occupying specific pockets in a receptor.
Lipophilicity
The SF₅ group generally increases the lipophilicity of a molecule, which can impact its ability to cross cell membranes.
Can improve cell permeability and oral bioavailability.
The combination of these properties makes the SF₅ group an attractive tool for lead optimization, potentially leading to compounds with enhanced efficacy, improved safety profiles, and more desirable pharmacokinetic properties.[4][5]
Synthetic Strategies for Accessing 2-Amino-4-(pentafluorosulfanyl)phenol Analogues
The synthesis of arylpentafluorosulfanyls has historically been challenging; however, recent advances in synthetic methodology have made these valuable building blocks more accessible. The 2-amino-4-(pentafluorosulfanyl)phenol scaffold can be constructed through several strategic approaches.
[4+2] Diels-Alder Cycloaddition: A Convergent Approach
A highly efficient and regioselective method for the synthesis of 2-amino-4-(pentafluorosulfanyl)phenols involves a [4+2] Diels-Alder cycloaddition reaction between an SF₅-substituted alkyne and a suitable diene, followed by aromatization.[6][7] This approach offers a convergent and modular route to a variety of analogues.
Caption: Diels-Alder approach to SF₅-aminophenols.
This strategy allows for the late-stage introduction of diversity by varying both the SF₅-alkyne and the diene partner, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Negishi Cross-Coupling: Formation of C-C Bonds
The Negishi cross-coupling reaction provides a powerful tool for the formation of C(sp²)-C(sp³) bonds, which can be adapted for the synthesis of precursors to 2-amino-4-(pentafluorosulfanyl)phenol analogues.[8][9] For instance, coupling a (pentafluorosulfanyl)phenylzinc reagent with a suitable functionalized electrophile can provide a carbon skeleton that can be further elaborated to the desired aminophenol.
Caption: Negishi coupling for precursor synthesis.
This methodology is particularly useful for introducing alkyl or other side chains onto the aromatic ring, providing access to a different vector of structural diversity compared to the cycloaddition approach.
Experimental Protocols
General Protocol for the Synthesis of a 2-Amino-4-(pentafluorosulfanyl)phenol Analogue via [4+2] Cycloaddition
This protocol is adapted from the work of Ismalaj et al. and provides a general procedure for the synthesis of a Boc-protected 2-amino-4-(pentafluorosulfanyl)phenol derivative.[6][7]
Materials:
SF₅-substituted alkyne (1.0 equiv)
tert-Butyl (furan-2-yl)carbamate (2.2 equiv)
Chlorobenzene (to make a 0.14 M solution of the alkyne)
Microwave vial
Magnetic stir bar
Procedure:
To a microwave vial equipped with a magnetic stir bar, add the SF₅-substituted alkyne (1.0 equiv) and tert-butyl (furan-2-yl)carbamate (2.2 equiv).
Add a sufficient volume of chlorobenzene to achieve a 0.14 M concentration of the SF₅-alkyne.
Seal the vial and place it in a microwave reactor.
Irradiate the reaction mixture at 170 °C for 30 minutes.
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired Boc-protected 2-amino-4-(pentafluorosulfanyl)phenol analogue.
Rationale: The use of microwave irradiation significantly accelerates the Diels-Alder reaction, allowing for shorter reaction times and often cleaner conversions compared to conventional heating. The Boc-protecting group on the furan-carbamate serves to activate the diene for the cycloaddition and provides a convenient handle for subsequent deprotection or further functionalization.
General Protocol for In Vitro Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the cytotoxic effects of novel 2-amino-4-(pentafluorosulfanyl)phenol analogues on cancer cell lines.[9][10]
Materials:
Human cancer cell line (e.g., HeLa, MCF-7, A549)
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well cell culture plates
2-Amino-4-(pentafluorosulfanyl)phenol analogues (dissolved in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Plate reader
Procedure:
Seed the 96-well plates with the chosen cancer cell line at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
Incubate the plates for 48-72 hours.
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial reductases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Potential Therapeutic Applications and Future Directions
While specific biological data for 2-amino-4-(pentafluorosulfanyl)phenol analogues is still emerging, the broader class of SF₅-containing compounds and aminophenols has shown promise in several therapeutic areas.
Oncology: The metabolic stability and unique steric profile of the SF₅ group make it an attractive substituent for the design of kinase inhibitors and other anticancer agents.[4][5] The aminophenol scaffold is also present in a number of compounds with antiproliferative activity.[10]
Neuroprotection: Phenolic compounds are well-known for their antioxidant properties and their potential to mitigate oxidative stress, a key factor in neurodegenerative diseases. The electron-withdrawing nature of the SF₅ group could modulate the redox properties of the phenol, potentially leading to novel neuroprotective agents.
Anti-inflammatory: The anti-inflammatory properties of various phenolic compounds are well-documented.[11][12] The introduction of the SF₅ group could lead to the development of novel anti-inflammatory agents with improved pharmacokinetic profiles.
Future research in this area should focus on the synthesis of diverse libraries of 2-amino-4-(pentafluorosulfanyl)phenol analogues and their systematic evaluation in a range of biological assays. Elucidating the structure-activity relationships will be crucial for identifying lead compounds with potent and selective activity. Furthermore, investigating the mechanism of action and identifying the specific molecular targets and signaling pathways modulated by these compounds will be essential for their further development as therapeutic agents.
Conclusion
The 2-amino-4-(pentafluorosulfanyl)phenol scaffold represents a promising starting point for the design of novel drug candidates. The unique properties of the SF₅ group, combined with the proven biological relevance of the aminophenol motif, offer a compelling rationale for the exploration of this chemical space. The synthetic and screening protocols outlined in this guide provide a solid foundation for researchers to embark on the discovery and development of the next generation of SF₅-containing therapeutics.
References
Altomonte, S., & Zanda, M. (2012). Synthetic chemistry and biological activity of pentafluorosulfanyl (SF5) organic molecules. Journal of Fluorine Chemistry, 143, 57-93.
Ismalaj, E., et al. (2025). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ACS Organic & Inorganic Au.
Jackson, R. F. W. (2005). A direct method for the synthesis of orthogonally protected furyl- and thienyl- amino acids. Amino Acids, 47, 779–785.
Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry, 212, 166-170.
Mo, T. (2010). Synthesis of Pentafluorosulfanyl Analogs of Mefloquine. Master's Thesis, University of Pittsburgh.
Błaszczyk, J. W. (2016). The neuroprotective effects of phenolic acids: Molecular mechanism of action. Frontiers in Neuroscience, 10, 289.
Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry, 212, 166-170.
Ismalaj, E., et al. (2025). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ACS Organic & Inorganic Au.
Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]
Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]
Sowaileh, M. F., Hazlitt, R. A., & Colby, D. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1481-1490.
Angeloni, C., et al. (2017). Neuroprotective Effects of Bioavailable Polyphenol-Derived Metabolites against Oxidative Stress-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells. Oxidative Medicine and Cellular Longevity, 2017, 8394150.
Sowaileh, M. F., Hazlitt, R. A., & Colby, D. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1481-1490.
Sowaileh, M. F., Hazlitt, R. A., & Colby, D. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1481-1490.
Sowaileh, M. F., Hazlitt, R. A., & Colby, D. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1481-1490.
Sowaileh, M. F., Hazlitt, R. A., & Colby, D. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1481-1490.
de Oliveira, A. C., et al. (2021). Toxicity and Anti-Inflammatory Activity of Phenolic-Rich Extract from Nopalea cochenillifera (Cactaceae): A Preclinical Study on the Prevention of Inflammatory Bowel Diseases. Antioxidants, 10(7), 1083.
Sowaileh, M. F., Hazlitt, R. A., & Colby, D. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1481-1490.
Sowaileh, M. F., Hazlitt, R. A., & Colby, D. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1481-1490.
Singh, A., et al. (2016). Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives. Medicinal Chemistry, 12(3), 256-267.
Sowaileh, M. F., Hazlitt, R. A., & Colby, D. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1481-1490.
An In-depth Technical Guide to the Physicochemical Characteristics of Pentafluorosulfanyl (SF5)-Phenols
Introduction: Beyond the Trifluoromethyl Group For decades, the trifluoromethyl (CF3) group has been a cornerstone in medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and lipo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond the Trifluoromethyl Group
For decades, the trifluoromethyl (CF3) group has been a cornerstone in medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. However, the emergence of the pentafluorosulfanyl (SF5) group is ushering in a new era of molecular design. Often dubbed the "super-trifluoromethyl group," the SF5 moiety offers a unique and powerful combination of physicochemical properties that can be strategically leveraged by researchers, scientists, and drug development professionals to overcome complex pharmacological challenges.[1]
This guide provides a comprehensive technical overview of the core physical and chemical characteristics of SF5-phenols. We will delve into the fundamental properties of the SF5 group, explore how these properties manifest in the context of a phenolic scaffold, and discuss the profound implications for the design of next-generation therapeutics. By understanding the causality behind the experimental observations and synthetic choices, researchers can better harness the potential of this remarkable functional group.
The Pentafluorosulfanyl Group: A Profile of a Powerhouse
The SF5 group's influence on a parent molecule stems from a unique confluence of electronic, steric, and stability attributes. Its octahedral geometry, high electronegativity, and substantial volume set it apart from other common fluorine-containing moieties.
Potent Electron-Withdrawing Nature
The five fluorine atoms surrounding the central sulfur atom create a powerful electron-withdrawing effect, significantly more potent than that of the CF3 group. This is quantitatively captured by the Hammett constants, which measure the electronic influence of a substituent on a benzene ring. The SF5 group possesses a Hammett constant (σp) of +0.68, indicating stronger electron withdrawal than the CF3 group's +0.54. This potent inductive effect is fundamental to understanding the altered reactivity and acidity of SF5-phenols.
Enhanced Lipophilicity
In drug design, lipophilicity is a critical parameter governing a molecule's ability to cross cell membranes and influences its absorption, distribution, metabolism, and excretion (ADME) profile.[2] Despite its high polarity, the SF5 group substantially increases a molecule's lipophilicity. The Hansch lipophilicity parameter (π) for the SF5 group is approximately 1.23-1.51, significantly higher than that of the CF3 group (0.88-1.09).[3][4] This enhanced lipophilicity can improve membrane permeability and bioavailability, making it a valuable tool for optimizing drug candidates.[5]
Unique Steric and Geometric Profile
The SF5 group is not only electronically distinct but also sterically demanding. With a molecular volume of 55.4 ų, it occupies a space intermediate between the smaller trifluoromethyl group (34.6 ų) and the bulkier tert-butyl group (76.9 ų).[4] Its unique octahedral geometry can create specific and favorable interactions within a biological target's binding pocket, potentially enhancing drug efficacy and selectivity.[4][5]
Exceptional Chemical and Metabolic Stability
The sulfur-fluorine bonds in the SF5 group are exceptionally strong, rendering the moiety highly resistant to chemical and thermal degradation.[5][6] This inherent robustness translates directly to improved metabolic stability in a physiological environment, a highly desirable trait for prolonging a drug's half-life and therapeutic effect.[5] SF5-containing molecules exhibit remarkable stability in various conditions, including acidic aqueous buffers and biological media like fetal bovine serum.[3]
The following diagram provides a comparative overview of the key properties of the SF5 and CF3 groups.
Caption: Key Physicochemical Property Comparison: SF5 vs. CF3.
Physicochemical Landscape of SF5-Phenols
When the SF5 group is appended to a phenol ring, its intrinsic properties profoundly alter the molecule's acidity and lipophilicity, creating a unique scaffold for drug discovery.
Acidity (pKa)
The most dramatic effect of the SF5 substituent on the phenol scaffold is the significant increase in acidity (i.e., a lowering of the pKa value). The strongly electron-withdrawing SF5 group stabilizes the resulting phenoxide anion through induction, making the hydroxyl proton much more acidic than in phenol itself or even in trifluoromethyl-substituted phenols.
Lipophilicity (logP and logD)
The partition coefficient (P) measures the differential solubility of a compound in a biphasic system of an organic solvent (typically octanol) and water. Its logarithmic value, logP, is a key measure of lipophilicity.[2][8] The SF5 group's high Hansch parameter ensures that SF5-phenols are significantly more lipophilic than their non-substituted or CF3-substituted counterparts.
Significantly increased lipophilicity and acidity.
Note: Values for substituted phenols are estimates based on established substituent effects and serve for comparative purposes.
This increased lipophilicity can enhance the ability of SF5-phenols to cross the blood-brain barrier and other biological membranes. However, it is the distribution coefficient (logD) that provides a more physiologically relevant measure, as it accounts for the pH-dependent ionization of the molecule. Given the lower pKa of SF5-phenols, they will be more ionized at physiological pH (7.4) than other phenols, which can temper their effective lipophilicity and improve aqueous solubility, creating a finely-tuned balance that is highly advantageous in drug design.
Synthesis of SF5-Phenols: Navigating the Chemistry
The synthesis of SF5-phenols has historically been challenging, but recent advances have made these valuable building blocks more accessible.[1] Strategies often involve either the late-stage introduction of the SF5 group or the construction of the phenol ring onto an existing SF5-containing precursor.
One effective modern approach involves a [4+2] Diels-Alder cycloaddition reaction between an electron-rich diene and an SF5-alkyne, which provides convergent and straightforward access to these structures.[10]
The following diagram and protocol outline a general workflow for the synthesis of SF5-aminophenols, a closely related and equally valuable class of compounds, via a Diels-Alder reaction.[10]
Caption: General workflow for SF5-Phenol synthesis via Diels-Alder.
Step-by-Step Protocol: General Synthesis of SF5-Aminophenols
This protocol is adapted from a published procedure for the synthesis of SF5-aminophenols and illustrates a practical application of the Diels-Alder strategy.[10]
Reagent Preparation: In a microwave-safe reaction tube equipped with a magnetic stir bar, dissolve the SF5-alkyne (1 equivalent) and the diene, such as tert-butyl furan-2-ylcarbamate (2.2 equivalents), in a suitable solvent like chlorobenzene to a concentration of approximately 0.14 M.
Reaction Conditions: Seal the reaction tube securely. Place the tube in a microwave reactor and heat the mixture to 170 °C for 30 minutes. The high temperature facilitates the [4+2] cycloaddition.
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS to determine the point of completion.
Work-up: After cooling the reaction mixture to room temperature, concentrate it under reduced pressure to remove the solvent.
Purification: Purify the crude residue using silica gel column chromatography. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) must be determined based on the polarity of the specific product.
Characterization: Confirm the structure and purity of the isolated SF5-phenol derivative using standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Experimental Protocols: Ensuring Self-Validating Systems
The trustworthiness of data relies on robust and verifiable experimental design. The high stability of the SF5 group is one of its most cited advantages. The following protocol provides a self-validating system for assessing the stability of a novel SF5-phenol in an acidic buffer, a common requirement in early-stage drug development.
Protocol: Stability Assessment of an SF5-Phenol in Acidic Buffer via HPLC
This method allows for the quantitative assessment of compound stability over time.[3]
HPLC system with a UV detector and a suitable C18 column
Procedure:
Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of the SF5-phenol in ACN or DMSO.
Buffer Preparation: Prepare a 50 mM phosphate buffer and adjust the pH to a target value (e.g., pH 2.0) using phosphoric acid.
Incubation Sample Preparation:
In a series of HPLC vials, add the acidic buffer.
Spike a small, precise volume of the stock solution into each vial to achieve a final concentration of 10 µg/mL. Ensure the final percentage of organic solvent is less than 2% to avoid altering the buffer's pH.
Time Point Analysis:
Time Zero (T0): Immediately analyze one of the prepared vials by HPLC. This serves as the 100% reference.
Incubation: Place the remaining vials in a temperature-controlled environment (e.g., 37 °C).
Subsequent Time Points: At predetermined intervals (e.g., 1, 4, 8, 24 hours), remove a vial and analyze it by HPLC under the same conditions as the T0 sample.
Data Analysis:
For each time point, calculate the peak area of the SF5-phenol parent compound.
Determine the percentage of the compound remaining by comparing the peak area at each time point to the peak area at T0: % Remaining = (Area_t / Area_T0) * 100.
A plot of % remaining versus time will reveal the degradation kinetics. A stable compound will show minimal to no decrease in concentration over the 24-hour period.
System Validation:
The T0 sample validates the initial concentration and chromatographic method.
Running a blank (buffer with organic solvent) ensures no interfering peaks are present.
The consistent performance of the HPLC system should be monitored throughout the run. Any significant deviation in retention time or peak shape may indicate an issue.
Conclusion: The Strategic Advantage of SF5-Phenols in Drug Discovery
The pentafluorosulfanyl group is far more than a simple bioisostere for the trifluoromethyl group; it is a powerful tool that offers a distinct and often superior set of physicochemical properties. For drug discovery professionals, SF5-phenols represent a highly attractive scaffold for several reasons:
Tunable Acidity: The ability to drastically lower the pKa allows for fine-tuning of a molecule's ionization state at physiological pH, which can be leveraged to optimize solubility and receptor interactions.
Enhanced Permeability: The high lipophilicity imparted by the SF5 group can significantly improve a compound's ability to cross biological membranes, a crucial factor for oral bioavailability and CNS penetration.[5]
Improved Metabolic Stability: The exceptional chemical inertness of the SF5 group protects molecules from metabolic degradation, potentially leading to drugs with longer half-lives and improved pharmacokinetic profiles.[5]
Novel Structural Space: The unique steric profile of the SF5 group allows for the exploration of new chemical space and can lead to novel binding interactions that improve potency and selectivity. An example is the incorporation of a 3-SF5-phenol fragment in a drug candidate with anti-HIV activity.[10]
By understanding and applying the principles outlined in this guide, researchers can strategically employ SF5-phenols to design more effective, stable, and differentiated therapeutic agents, pushing the boundaries of modern medicinal chemistry.
References
Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. (2025). Google Search.
Welch, J. T., & Savoie, P. R. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130-1190.
BenchChem. (n.d.). Technical Support Center: Stability of SF5-Functionalized Molecules.
Bizet, V., et al. (2024). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. Molecules, 29(12), 2815.
Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5).
Chen, Y., et al. (2024). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv.
Cahard, D., & Bizet, V. (2024). Recent advances in the chemistry and the application of SF5-compounds. ResearchGate.
Tite, T., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 18-24.
Brel, V. K. (2011). Synthesis of alkene, alcohols, and heterocycles containing the pentafluorosulfanyl.
Beier, P., et al. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. The Journal of Organic Chemistry, 79(20), 9798-9805.
Yufit, D. S., & Beier, P. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. The Journal of Organic Chemistry, 79(20), 9798-9805.
Chair of Analytical Chemistry, University of Tartu. (n.d.). logP values.
Chemistry LibreTexts. (2020). 5.5: Acid-base Properties of Phenols.
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
An In-depth Technical Guide on 2-Amino-4-(pentafluorosulfanyl)phenol
This guide provides a comprehensive overview of 2-Amino-4-(pentafluorosulfanyl)phenol, a unique chemical compound with growing importance in the fields of medicinal chemistry and materials science. It is intended for res...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of 2-Amino-4-(pentafluorosulfanyl)phenol, a unique chemical compound with growing importance in the fields of medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, properties, and applications of this novel fluorinated molecule.
Introduction: The Significance of the Pentafluorosulfanyl Group
The incorporation of fluorine-containing functional groups into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. Among these, the pentafluorosulfanyl (SF₅) group has emerged as a moiety of significant interest. The SF₅ group is highly electronegative and sterically demanding, which can lead to profound changes in a molecule's conformation, metabolic stability, and bioavailability.[1][2] These characteristics make it a valuable substituent in the design of new pharmaceuticals and advanced materials.[2]
2-Amino-4-(pentafluorosulfanyl)phenol is a bifunctional aromatic compound that combines the unique properties of the SF₅ group with the versatile reactivity of aminophenols. This combination makes it a valuable building block for the synthesis of a wide range of complex molecules.
Core Molecular Attributes
The fundamental properties of 2-Amino-4-(pentafluorosulfanyl)phenol are summarized below.
// Atom nodes
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
N [label="N", fontcolor="#4285F4"];
O [label="O", fontcolor="#EA4335"];
S [label="S", fontcolor="#FBBC05"];
F1 [label="F", fontcolor="#34A853"];
F2 [label="F", fontcolor="#34A853"];
F3 [label="F", fontcolor="#34A853"];
F4 [label="F", fontcolor="#34A853"];
F5 [label="F", fontcolor="#34A853"];
H_N1 [label="H", fontcolor="#4285F4"];
H_N2 [label="H", fontcolor="#4285F4"];
H_O [label="H", fontcolor="#EA4335"];
// Edges for the benzene ring
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
// Edges for substituents
C2 -- N;
N -- H_N1;
N -- H_N2;
C1 -- O;
O -- H_O;
C4 -- S;
S -- F1;
S -- F2;
S -- F3;
S -- F4;
S -- F5;
}
Caption: 2D structure of 2-Amino-4-(pentafluorosulfanyl)phenol.
Synthesis and Reactivity
The synthesis of pentafluorosulfanylated aromatic compounds can be challenging. However, recent advancements have provided more accessible routes.
Synthetic Approaches
One notable method for the synthesis of SF₅-phenols and aminophenols involves a highly regioselective [4+2] Diels-Alder cycloaddition reaction.[5] This approach utilizes SF₅-alkynes and activated dienes, often under microwave irradiation, to produce the desired pentafluorosulfanylated aromatic rings.[5]
Another key strategy in the synthesis of SF₅-containing aromatic compounds is the Negishi cross-coupling reaction.[2][6] This method has been successfully employed to create a series of aromatic SF₅-containing amino acids.[2][6]
Chemical Reactivity
The chemical reactivity of 2-Amino-4-(pentafluorosulfanyl)phenol is characterized by the functional groups present: the aromatic ring, the amino group, and the hydroxyl group.
Amino Group: The amino group can undergo standard reactions such as acylation, alkylation, and diazotization, allowing for a wide range of chemical modifications.
Hydroxyl Group: The phenolic hydroxyl group can be alkylated, acylated, or used in ether synthesis.
Aromatic Ring: The electron-withdrawing nature of the SF₅ group influences the reactivity of the aromatic ring in electrophilic substitution reactions.
Oxidation: 2-Amino-4-(pentafluorosulfanyl)phenol can undergo oxidation, leading to dearomatization and the formation of SF₅-substituted aliphatic compounds.[7] For instance, oxidation with lead tetraacetate can yield SF₅-substituted nitriles and esters of cis,cis-hexa-2,4-dienedioic acid.[7]
Caption: Simplified workflow for the synthesis via Diels-Alder reaction.
Physicochemical Properties and Their Implications
The presence of the pentafluorosulfanyl group imparts distinct physicochemical properties to the molecule. The SF₅ group is known for its high lipophilicity, which can enhance cell membrane permeability, a desirable trait for drug candidates.[1] Furthermore, its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing drug-receptor interactions.
Potential Applications in Research and Development
The unique structural and electronic properties of 2-Amino-4-(pentafluorosulfanyl)phenol make it a highly attractive building block in several areas of chemical research.
Medicinal Chemistry
The introduction of the SF₅ group can lead to improved metabolic stability and enhanced biological activity of drug candidates. The aminophenol scaffold is a common feature in many biologically active compounds, and the incorporation of an SF₅ group offers a novel avenue for modifying existing pharmacophores or designing new ones.
Materials Science
Fluorinated organic molecules are widely used in the development of advanced materials, including liquid crystals, polymers, and organic electronics. The properties of 2-Amino-4-(pentafluorosulfanyl)phenol suggest its potential use as a monomer or intermediate in the synthesis of novel materials with tailored electronic and physical properties.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-Amino-4-(pentafluorosulfanyl)phenol. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. General laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential.[8][9] Work should be conducted in a well-ventilated area or a chemical fume hood.[9]
Conclusion
2-Amino-4-(pentafluorosulfanyl)phenol is a valuable and versatile chemical building block with significant potential in drug discovery and materials science. Its unique combination of a reactive aminophenol core and a property-modulating pentafluorosulfanyl group provides a powerful tool for chemists to design and synthesize novel molecules with enhanced performance characteristics. As synthetic methodologies for SF₅-containing compounds become more accessible, the applications of this and related molecules are expected to expand further.
References
PubChem. 2-Amino-4-((trifluoromethyl)sulfinyl)phenol. National Center for Biotechnology Information. [Link]
ScienceLab.com. Material Safety Data Sheet Phenol. [Link]
AA Blocks. 2-Amino-5-(pentafluorosulfanyl)phenol. [Link]
PubChem. 2-Amino-5-fluorophenol. National Center for Biotechnology Information. [Link]
ACS Organic & Inorganic Au. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. American Chemical Society. [Link]
PubMed Central. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. National Center for Biotechnology Information. [Link]
PubMed. Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. National Center for Biotechnology Information. [Link]
PubMed Central. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. National Center for Biotechnology Information. [Link]
ChemRxiv. Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pentafluorosulfanyl (SF₅) group is a compelling substituent in modern medicinal chemistry, prized for its unique electronic properties, high stability, and significant lipophilicity, often being termed a "super-trifluoromethyl" group.[1][2][3] As novel compounds incorporating this moiety are synthesized, a thorough understanding of their physicochemical properties, particularly solubility, becomes paramount for their advancement as potential drug candidates.[4][5] This guide provides a comprehensive technical overview of the solubility of 2-Amino-4-(pentafluorosulfanyl)phenol. Due to the novelty of this compound, this document focuses on predicting its solubility based on first principles of physical organic chemistry and provides a robust, field-proven experimental protocol for its precise determination. We will explore the interplay between the compound's functional groups—the polar, hydrogen-bonding phenol and amine moieties, and the highly lipophilic SF₅ group—and various organic solvents.
Introduction: The Dichotomy of a Modern Pharmaceutical Building Block
2-Amino-4-(pentafluorosulfanyl)phenol represents a fascinating case study in solubility. Its structure is a dichotomy of functionalities. On one hand, the aromatic ring is decorated with a hydroxyl (-OH) and an amino (-NH₂) group. These are polar, hydrophilic groups capable of acting as both hydrogen bond donors and acceptors, which typically confers solubility in polar, protic solvents.[6]
On the other hand, the pentafluorosulfanyl (SF₅) group possesses high electronegativity and is exceptionally lipophilic, which can enhance membrane permeability—a desirable trait in drug design.[2] This unique combination of polar and non-polar characteristics dictates a complex solubility profile that must be carefully navigated during drug development, from initial screening to formulation. Understanding and quantifying this profile is not merely an academic exercise; it is a critical step in unlocking the therapeutic potential of this and related compounds.
Physicochemical Properties
A foundational understanding of a compound's intrinsic properties is essential before solubility studies can be designed.
The SF₅ group is known to significantly increase lipophilicity.[2]
Theoretical Principles of Solubility
The venerable principle of "like dissolves like" is the cornerstone of solubility prediction.[9] The solubility of 2-Amino-4-(pentafluorosulfanyl)phenol in a given organic solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The stronger the solute-solvent interactions relative to the others, the higher the solubility.[10]
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the -OH and -NH₂ groups of the solute. We predict good solubility in these solvents, although it may be limited by the large, non-polar SF₅ group.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments and can accept hydrogen bonds, allowing for strong dipole-dipole and hydrogen bonding interactions with the solute's polar functionalities. High solubility is expected in solvents like DMSO and DMF.
Low-Polarity Solvents (e.g., Dichloromethane, Ethyl Acetate): These solvents are less capable of disrupting the strong intermolecular hydrogen bonds between solute molecules. Consequently, solubility is expected to be significantly lower.
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces and cannot effectively solvate the polar -OH and -NH₂ groups. Very low to negligible solubility is predicted.
The following diagram illustrates the key molecular features of 2-Amino-4-(pentafluorosulfanyl)phenol that dictate its solubility behavior.
Caption: Key molecular features influencing solubility.
Predicted Solubility Profile
Based on the theoretical principles discussed, the following table provides a qualitative prediction of the solubility of 2-Amino-4-(pentafluorosulfanyl)phenol in a range of common organic solvents.
Solvent
Type
Key Properties
Predicted Solubility
Rationale
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
High polarity, H-bond acceptor
Very Soluble
Strong interactions with -OH and -NH₂ groups.
N,N-Dimethylformamide (DMF)
Polar Aprotic
High polarity, H-bond acceptor
Very Soluble
Similar to DMSO, effectively solvates polar groups.
Methanol
Polar Protic
H-bond donor & acceptor
Soluble
Strong hydrogen bonding with solute.
Ethanol
Polar Protic
H-bond donor & acceptor
Soluble
Strong hydrogen bonding, slightly less polar than methanol.
Acetonitrile
Polar Aprotic
Moderate polarity
Moderately Soluble
Can engage in dipole-dipole interactions, but less effective at H-bonding.
Ethyl Acetate
Low Polarity
H-bond acceptor
Sparingly Soluble
Limited ability to solvate the highly polar functional groups.
Dichloromethane (DCM)
Low Polarity
Weak H-bond acceptor
Sparingly Soluble
Primarily dipole-dipole interactions are too weak to overcome solute-solute forces.
Toluene
Non-Polar
Aromatic
Insoluble
Lacks polarity and H-bonding ability to solvate the molecule effectively.
Hexane
Non-Polar
Aliphatic
Insoluble
Only weak van der Waals forces; cannot overcome strong solute-solute interactions.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The gold standard for determining thermodynamic solubility is the shake-flask method.[11][12] It is designed to allow a solute and solvent to reach equilibrium, providing a highly reliable and reproducible measurement.
Causality Behind Experimental Choices
Excess Solid: Adding a clear excess of the compound ensures that the final solution is genuinely saturated. This is the cornerstone of measuring equilibrium solubility.[11]
Equilibration Time (24-48 hours): Many compounds, especially those with strong crystal lattice energies, dissolve slowly. A prolonged equilibration period is necessary to ensure the system has reached a true thermodynamic equilibrium.[5] The time can be validated by taking measurements at different intervals (e.g., 24h, 48h, 72h) until the concentration plateaus.
Constant Temperature: Solubility is temperature-dependent. Conducting the experiment in a temperature-controlled incubator or water bath is critical for reproducibility and accuracy.[12]
Separation of Solid: It is crucial to separate the undissolved solid from the saturated solution without altering the equilibrium. Centrifugation followed by careful removal of the supernatant is a robust method. Filtration is an alternative, but one must ensure the filter material does not adsorb the compound.
Quantification: The concentration of the compound in the saturated supernatant must be determined using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve of known concentrations.
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Technical Notes & Optimization
Troubleshooting
Technical Support Center: Stability of 2-Amino-4-(pentafluorosulfanyl)phenol in Solution
Welcome to the technical support center for 2-Amino-4-(pentafluorosulfanyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trouble...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-Amino-4-(pentafluorosulfanyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound in solution. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments.
FREQUENTLY ASKED QUESTIONS (FAQs)
This section addresses common questions regarding the stability of 2-Amino-4-(pentafluorosulfanyl)phenol, focusing on the chemical principles that govern its behavior in solution.
Q1: My solution of 2-Amino-4-(pentafluorosulfanyl)phenol is changing color. What is happening and why?
A1: The color change you are observing is likely due to the oxidation of the aminophenol moiety.[1] Like other 2- and 4-aminophenols, 2-Amino-4-(pentafluorosulfanyl)phenol is susceptible to oxidation, especially when exposed to air (oxygen) and light.[1][2] The aminophenol functional group can be oxidized to form highly colored quinone-imine or phenoxazinone-like structures.[3] This process can be catalyzed by trace metal ions and is often accelerated at higher pH.[4] While the pentafluorosulfanyl (SF5) group itself is exceptionally stable, the reactivity of the aminophenol ring system is the primary driver of this instability.
Q2: How does pH affect the stability of 2-Amino-4-(pentafluorosulfanyl)phenol in aqueous solutions?
A2: The stability of 2-Amino-4-(pentafluorosulfanyl)phenol in aqueous solutions is significantly influenced by pH. Generally, aminophenols are more stable in acidic conditions (lower pH).[5] At low pH, the amino group is protonated (-NH3+), which reduces its electron-donating ability and makes the aromatic ring less susceptible to oxidation. Conversely, under neutral to alkaline conditions (higher pH), the lone pair of electrons on the amino group and the deprotonation of the phenolic hydroxyl group increase the electron density of the ring, making it more prone to oxidation.[4]
Q3: What are the likely degradation products of 2-Amino-4-(pentafluorosulfanyl)phenol in solution?
A3: Based on the known degradation pathways of similar aminophenols, the primary degradation products are expected to result from oxidation. The auto-oxidation of 2-aminophenol is known to produce 2-aminophenoxazin-3-one.[3] Therefore, a likely degradation product of 2-Amino-4-(pentafluorosulfanyl)phenol is the corresponding SF5-substituted phenoxazinone. Other potential degradation pathways could involve the formation of quinone-imines and subsequent polymerization, leading to complex colored mixtures. In biological systems or under specific oxidative conditions, enzymatic or chemical reactions could lead to deamination and hydroxylation, potentially forming 4-(pentafluorosulfanyl)catechol.[6]
Q4: How does the pentafluorosulfanyl (SF5) group influence the stability of the molecule compared to other substituted aminophenols?
A4: The pentafluorosulfanyl (SF5) group is a very strong electron-withdrawing group and is known for its high chemical and thermal stability. Its presence is expected to decrease the electron density of the aromatic ring. This electron-withdrawing effect should, in principle, make the ring less susceptible to oxidation compared to unsubstituted aminophenols. However, the inherent reactivity of the 2-amino and 4-hydroxyl groups still makes oxidation a primary concern. The SF5 group itself is highly resistant to degradation under typical experimental conditions.
Q5: What are the recommended storage and handling conditions for solutions of 2-Amino-4-(pentafluorosulfanyl)phenol?
A5: To minimize degradation, solutions of 2-Amino-4-(pentafluorosulfanyl)phenol should be prepared fresh whenever possible using deoxygenated solvents.[7] If storage is necessary, solutions should be kept at low temperatures (2-8 °C), protected from light by using amber vials or wrapping containers in foil, and blanketed with an inert gas like argon or nitrogen to minimize exposure to oxygen. For long-term storage, consider preparing aliquots to avoid repeated freeze-thaw cycles and contamination.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during experiments with 2-Amino-4-(pentafluorosulfanyl)phenol.
Observed Issue
Potential Cause(s)
Recommended Solution(s)
Rapid color change (e.g., to yellow, brown, or pink) upon dissolution.
1. Oxidation due to dissolved oxygen in the solvent. 2. High pH of the solvent/buffer. 3. Presence of catalytic metal ion impurities.
1. Use deoxygenated solvents. Sparge solvents with argon or nitrogen for 15-20 minutes before use. 2. If compatible with your experiment, use a slightly acidic buffer (e.g., pH 4-6). [5]3. Use high-purity solvents and glassware. Consider adding a chelating agent like EDTA (at a low concentration) if metal contamination is suspected. [2]
Appearance of new peaks in HPLC/LC-MS analysis over time.
1. Degradation of the compound in the analytical sample. 2. Photodegradation in the autosampler.
1. Prepare samples immediately before analysis. If a batch of samples is being run, keep them in the autosampler at a low temperature (e.g., 4 °C). 2. Add an antioxidant like ascorbic acid to the mobile phase or sample diluent. [7]3. Use amber or light-blocking autosampler vials.
Inconsistent results or loss of biological/chemical activity.
1. Degradation of the stock solution. 2. Incompatibility with other components in the assay mixture.
1. Prepare a fresh stock solution from solid material. Qualify the new stock solution by a suitable analytical method (e.g., HPLC, NMR). 2. Investigate potential interactions with other reagents. Perform control experiments to assess the stability of 2-Amino-4-(pentafluorosulfanyl)phenol in the complete assay buffer over the time course of the experiment.
Precipitation of the compound from solution.
1. Poor solubility in the chosen solvent. 2. Change in pH affecting solubility. [8]
1. Consult solubility data. 4-aminophenol is soluble in ethanol, DMSO, and acetone. [8]2. Ensure the pH of the solution is maintained. The solubility of aminophenols can be pH-dependent. [8]
Experimental Protocols
To ensure the integrity of your experimental results, it is crucial to either confirm the stability of 2-Amino-4-(pentafluorosulfanyl)phenol under your specific experimental conditions or to take steps to mitigate its degradation. The following protocol provides a framework for a stability study using HPLC.
Protocol: Assessing the Stability of 2-Amino-4-(pentafluorosulfanyl)phenol in Solution by HPLC
Objective: To determine the stability of 2-Amino-4-(pentafluorosulfanyl)phenol in a chosen solvent or buffer system over time at a specific temperature.
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Autosampler vials (amber recommended)
Methodology:
Preparation of Stock Solution:
Accurately weigh a known amount of 2-Amino-4-(pentafluorosulfanyl)phenol and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL). Ensure complete dissolution.
Preparation of Test Solutions:
In separate volumetric flasks, prepare the test solutions by diluting the stock solution with the desired solvent or buffer systems to a final concentration suitable for HPLC analysis (e.g., 20 µg/mL).
Prepare a sufficient volume of each test solution to allow for sampling at all time points.
Experimental Conditions:
Store the test solutions under the desired conditions (e.g., room temperature, 37°C, protected from light).
HPLC Analysis:
Mobile Phase: A common mobile phase for aminophenols is a mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile.[9] A starting point could be a 30:70 (v/v) mixture of methanol and 0.01M phosphate buffer at pH 5.0.
Flow Rate: 1.0 mL/min
Column: C18 reverse-phase column
Detection Wavelength: Monitor at a wavelength where the parent compound has a strong absorbance (e.g., around 243 nm or 285 nm, which are common for aminophenol derivatives).[9][10] A full UV scan of the pure compound will help determine the optimal wavelength.
Injection Volume: 10-20 µL
Time-Point Analysis:
Immediately after preparing the test solutions, inject the first sample ("time zero").
At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution and inject it into the HPLC system.
Data Analysis:
Integrate the peak area of the 2-Amino-4-(pentafluorosulfanyl)phenol peak at each time point.
Calculate the percentage of the compound remaining at each time point relative to the "time zero" sample.
Plot the percentage remaining versus time to visualize the degradation kinetics.
Monitor the chromatograms for the appearance and growth of new peaks, which would indicate degradation products.
Visualizations
Hypothesized Oxidative Degradation Pathway
Caption: Hypothesized oxidative degradation of 2-Amino-4-(pentafluorosulfanyl)phenol.